molecular formula C12H13N5O2 B2584719 N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide CAS No. 1797158-55-4

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide

Cat. No.: B2584719
CAS No.: 1797158-55-4
M. Wt: 259.269
InChI Key: RUKXXVFNJCAWLL-UHFFFAOYSA-N
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Description

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide is a heterocyclic compound that features a pyrazine ring fused with a pyrazole ring and an oxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Oxolane Moiety: The oxolane ring can be introduced via nucleophilic substitution reactions, where an appropriate oxolane derivative reacts with the pyrazole intermediate.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the pyrazole-oxolane intermediate with the pyrazine ring, typically using amide bond formation reactions facilitated by coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazine and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine or pyrazole derivatives.

Scientific Research Applications

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.

    Biology: Used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A well-known anti-tubercular drug with a pyrazine ring.

    Pyrazole Derivatives: Compounds with similar pyrazole structures used in various medicinal applications.

    Oxolane Derivatives: Compounds containing oxolane rings with diverse biological activities.

Uniqueness

N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]pyrazine-2-carboxamide is unique due to its combination of pyrazine, pyrazole, and oxolane moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for exploring new therapeutic applications and chemical reactions.

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(11-6-13-2-3-14-11)16-9-5-15-17(7-9)10-1-4-19-8-10/h2-3,5-7,10H,1,4,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKXXVFNJCAWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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